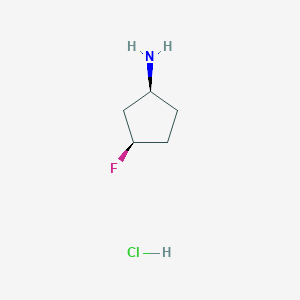

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Description

BenchChem offers high-quality (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,3R)-3-fluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFFVXDWLQQNEH-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target. Among the vast array of fluorinated building blocks, alicyclic amines such as (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride have emerged as valuable scaffolds. This technical guide provides an in-depth overview of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, its identifiers, synthesis, key applications in drug discovery, and essential experimental protocols.

Core Identifiers and Chemical Properties

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a chiral, fluorinated alicyclic amine hydrochloride salt. The cis relationship between the amine and fluorine substituents, combined with its specific stereochemistry, provides a conformationally constrained scaffold that is of significant interest for introducing fluorine into drug molecules in a spatially defined manner.

| Identifier | Value | Source |

| CAS Number | 932706-21-3 | [1] |

| Molecular Formula | C₅H₁₁ClFN | [1] |

| Molecular Weight | 139.60 g/mol | [1] |

| Synonyms | cis-3-Fluorocyclopentan-1-amine HCl, (1S,3R)-3-Fluorocyclopentanamine Hydrochloride | [1] |

| Appearance | White to off-white solid | [1] |

| Storage | Store at room temperature, keep dry and cool. |

The Strategic Role of the 3-Fluorocyclopentylamine Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties. The 3-fluorocyclopentylamine scaffold offers several advantages:

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the basicity of the amine group. This reduction in pKa can be beneficial for improving oral bioavailability by increasing the fraction of the neutral form of the drug at physiological pH, which can enhance membrane permeability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at the 3-position of the cyclopentyl ring can block potential sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug.

-

Conformational Constraint: The cyclopentyl ring provides a degree of conformational rigidity. The specific stereochemistry of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride allows for a precise spatial orientation of the fluorine atom and the amino group, which can be exploited to optimize interactions with the target protein.

-

Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the overall impact on the molecule's logP will depend on the surrounding chemical environment. This allows for fine-tuning of a drug's solubility and permeability profile.

Synthesis of (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride

Proposed Synthetic Pathway

Experimental Protocol: Modified Curtius Rearrangement

This protocol is adapted from the synthesis of analogous α-fluoroalkyl-substituted cyclopentane amines and serves as a representative procedure.

-

Isocyanate Formation:

-

To a solution of (1S,3R)-3-fluorocyclopentanecarboxylic acid in anhydrous toluene, add diphenylphosphoryl azide (DPPA) and triethylamine.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate the rearrangement to the corresponding isocyanate. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the isocyanate peak around 2270 cm⁻¹).

-

-

Carbamate Formation:

-

Once the isocyanate formation is complete, add benzyl alcohol to the reaction mixture to trap the isocyanate as the N-Cbz protected amine.

-

Continue heating until the isocyanate peak in the IR spectrum has disappeared.

-

-

Deprotection and Salt Formation:

-

After cooling to room temperature, the crude N-Cbz protected amine is subjected to catalytic hydrogenation.

-

Dissolve the crude product in a suitable solvent such as methanol containing a source of HCl (e.g., HCl in dioxane or generated in situ).

-

Add palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the deprotection is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.

-

Spectroscopic Characterization

While a publicly available, citable source for the spectra of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the cyclopentyl ring protons and their coupling to each other and to the fluorine atom. The proton on the carbon bearing the fluorine (CHF) would likely appear as a downfield multiplet with a large one-bond H-F coupling constant. The proton on the carbon bearing the amino group (CHN) would also be a downfield multiplet. The remaining methylene protons on the cyclopentyl ring would appear as a series of complex multiplets. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals for the cyclopentyl ring carbons. The carbon attached to the fluorine (CF) would appear as a doublet with a large one-bond C-F coupling constant. The carbon attached to the nitrogen (CN) would also be deshielded.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free amine (C₅H₁₀FN) after loss of HCl.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic N-H stretching absorptions for the primary amine hydrochloride in the region of 3200-2800 cm⁻¹. A C-F stretching absorption would be expected in the range of 1100-1000 cm⁻¹.

Applications in Drug Discovery

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a valuable building block for the synthesis of a wide range of biologically active molecules. Its primary application is in the construction of novel drug candidates where the introduction of a fluorinated, conformationally restricted moiety is desired.

Case Study: Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes are critical components of cytokine signaling pathways, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. Several approved and investigational JAK inhibitors incorporate fluorinated alicyclic scaffolds. While a specific example using (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride in a marketed drug is not publicly documented, its structural motifs are highly relevant to this class of inhibitors. The rationale for incorporating such a moiety includes:

-

Improved Selectivity: The defined stereochemistry can lead to more specific interactions with the target kinase, improving selectivity over other kinases and reducing off-target effects.

-

Enhanced Pharmacokinetics: The metabolic stability imparted by the fluorine atom can lead to improved oral bioavailability and a longer duration of action.

Experimental Protocols for Application

Amide Coupling

A common application of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is its use in amide bond formation to connect it to a larger molecular scaffold.

General Protocol for Amide Coupling using HATU:

-

Free Amine Liberation:

-

Dissolve (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride in an aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride and generate the free amine in situ.

-

-

Carboxylic Acid Activation:

-

In a separate flask, dissolve the carboxylic acid coupling partner in DMF.

-

Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base (e.g., DIPEA) to activate the carboxylic acid.

-

-

Coupling Reaction:

-

Add the solution of the free amine to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by LC-MS.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove unreacted starting materials and coupling byproducts.

-

The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated.

-

The crude product is then purified by column chromatography or preparative HPLC to yield the desired amide.

-

Purity Analysis by HPLC

The purity of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride and its derivatives is typically assessed by High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong chromophore, derivatization may be necessary for UV detection, or alternative detection methods such as mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed. For chiral purity analysis, a chiral HPLC method would be required.

General Chiral HPLC Method Development:

-

Column Selection: Chiral stationary phases (CSPs) are necessary to separate enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

-

Mobile Phase: A typical mobile phase for chiral separations on polysaccharide-based columns is a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds are often used to improve peak shape.

-

Optimization: The separation can be optimized by adjusting the ratio of the non-polar solvent to the alcohol modifier, the type of alcohol, the flow rate, and the column temperature.

Safety and Handling

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a valuable and versatile building block for drug discovery. Its unique combination of stereochemistry, conformational rigidity, and the presence of a fluorine atom allows medicinal chemists to strategically modify lead compounds to improve their pharmacokinetic and pharmacodynamic properties. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective application in the development of novel therapeutics.

References

- BenchChem. (2025). Application Note: Amide Coupling Protocols for 3,3-Difluorocyclopentanamine Hydrochloride. BenchChem.

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

ChemRxiv. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. [Link]

Sources

An In-Depth Technical Guide to the pKa Values of Fluorine-Substituted Cyclopentyl Amines: Principles, Measurement, and Application in Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the most critical parameters influenced by fluorination is the basicity (pKa) of amine functional groups, which governs a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive examination of the pKa values of fluorine-substituted cyclopentyl amines, a structural motif of growing importance in drug development. We will explore the fundamental electronic and conformational effects of fluorine substitution, detail rigorous experimental and computational protocols for accurate pKa determination, and present a systematic analysis of how pKa is modulated by the position, number, and stereochemistry of fluorine atoms. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorine substitution for the rational design of optimized therapeutic agents.

Introduction: The Strategic Imperative of Amine pKa Modulation

Amines are ubiquitous in pharmaceuticals, prized for their ability to form water-soluble salts and engage in crucial hydrogen-bonding interactions with biological targets.[1] However, the basicity of an amine, quantified by its pKa value, is a delicate parameter that often requires precise tuning. An amine's pKa dictates its ionization state at physiological pH (≈7.4), which directly impacts properties such as:

-

Solubility and Permeability: The balance between the charged (protonated) and neutral (free base) forms affects aqueous solubility and the ability to cross lipid membranes.[2]

-

Target Binding: The protonation state can be critical for forming ionic bonds or specific hydrogen bonds within a receptor's active site.[3]

-

Off-Target Effects: High basicity is often associated with adverse effects, such as binding to the hERG potassium channel (cardiotoxicity) or inhibition of cytochrome P450 enzymes.[1]

-

Metabolic Stability: The introduction of fluorine can enhance metabolic stability against oxidation by enzymes like cytochrome P450.[4]

Fluorine, with its high electronegativity and minimal steric footprint, provides an ideal tool for modulating amine basicity without drastically altering molecular size.[5][6] This guide focuses specifically on the cyclopentylamine scaffold, a common bioisostere for other cyclic and acyclic amines, to provide a detailed framework for understanding and predicting the impact of fluorination.

The Physicochemical Basis of Fluorine's Influence on Basicity

The primary mechanism by which fluorine reduces the basicity of a nearby amine is the inductive effect . As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bonds of the cyclopentyl ring.

This electron withdrawal destabilizes the corresponding ammonium cation (R₃NH⁺) formed upon protonation. A less stable cation corresponds to a weaker base, and consequently, a lower pKa value. The magnitude of this pKa depression is highly sensitive to the topological distance between the fluorine atom(s) and the nitrogen center.[4]

Key Principles of pKa Modulation:

-

Distance Dependence: The inductive effect decays rapidly with distance. A fluorine atom at the C2 position (β to the amine) will have a much stronger pKa-lowering effect than one at the C3 position (γ to the amine). This attenuation is typically a factor of 0.5 for each additional σ-bond separating the fluorine and the amine.[4]

-

Additivity: The introduction of multiple fluorine atoms generally results in an additive decrease in pKa. For example, a gem-difluoro substitution at the C2 position will lower the pKa more significantly than a single fluorine at the same position.[4]

-

Stereochemistry: In cyclic systems like cyclopentane, the conformation of the ring and the relative orientation of substituents are critical. An equatorial fluorine may exert a slightly different electronic effect than an axial one due to differences in orbital overlap and through-space interactions.[1]

Methodologies for Accurate pKa Determination

Reliable pKa data is the foundation of structure-property relationship (SPR) analysis. Both experimental and computational methods are essential tools for the medicinal chemist.

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and reliability. The protocol below describes a self-validating system for generating high-quality data.

Objective: To determine the pKa of a fluorine-substituted cyclopentylamine hydrochloride salt.

Materials:

-

Calibrated pH meter and electrode (e.g., Ag/AgCl)

-

Autotitrator or manual burette (Class A)

-

Temperature probe

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Degassed, deionized water (18 MΩ·cm)

-

Nitrogen or Argon gas supply

-

Analyte sample (typically 1-5 mg of the HCl salt)

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (typically 25 °C). Ensure the slope is within the acceptable range (98-102%).

-

Sample Preparation: Accurately weigh the amine salt and dissolve it in a known volume of deionized water (e.g., 20 mL) in a thermostatted titration vessel. Maintain a constant temperature throughout the experiment.

-

Inert Atmosphere: Purge the solution with nitrogen or argon for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement by forming carbonic acid.

-

Titration - Acidic Range: Add a small, known excess of standardized 0.1 M HCl to ensure the amine is fully protonated at the start of the titration.

-

Titration - Basic Range: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of NaOH added.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of the derivative plot corresponds to the equivalence point.

-

System Validation: After titrating the analyte, titrate a known standard with a similar pKa (e.g., Tris buffer) to confirm the accuracy of the entire system (solutions, calibration, and equipment).

Workflow for Experimental pKa Determination

Caption: Workflow for potentiometric pKa determination.

Computational Protocol: DFT-Based pKa Prediction

Computational methods provide a rapid means to estimate pKa values, guiding synthetic efforts. Density Functional Theory (DFT) coupled with a continuum solvent model is a widely accepted approach.[7]

Objective: To calculate the aqueous pKa of a fluorine-substituted cyclopentylamine using a thermodynamic cycle.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Step-by-Step Methodology:

-

Structure Optimization:

-

Build the 3D structures of both the neutral amine (B) and its protonated form (BH⁺).

-

Perform geometry optimizations for both species in the gas phase using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Perform subsequent geometry optimizations in a simulated aqueous environment using a continuum solvent model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).[7] Using solution-phase optimized geometries is crucial for accuracy, especially if intramolecular hydrogen bonding is possible.[7]

-

-

Frequency Calculation: Perform vibrational frequency calculations on the solution-phase optimized structures to obtain the thermal corrections to Gibbs free energy (G_corr). Confirm that there are no imaginary frequencies, which would indicate a saddle point rather than a true energy minimum.

-

Gibbs Free Energy Calculation: The absolute Gibbs free energy in solution (G_sol) for each species is calculated as: G_sol = E_sol + G_corr where E_sol is the electronic energy in the solvent model.

-

pKa Calculation via Thermodynamic Cycle: The pKa is calculated using the following equation: pKa = (G_sol(B) + G_sol(H⁺) - G_sol(BH⁺)) / (2.303 * RT)

-

ΔG_sol = G_sol(B) + G_sol(H⁺) - G_sol(BH⁺) is the Gibbs free energy change of the deprotonation reaction in solution.

-

The value for the Gibbs free energy of the proton in water, G_sol(H⁺) , is a well-established but challenging term. An experimental value of -265.9 kcal/mol is commonly used to improve accuracy.[8]

-

R is the gas constant, and T is the temperature (298.15 K).

-

-

Empirical Correction (Optional but Recommended): To further improve accuracy, calculate the pKa for a set of known, structurally similar amines (a training set). A linear regression of the calculated pKa vs. experimental pKa can be used to generate a correction factor for the target molecule.[9]

Systematic Analysis of pKa in Fluorinated Cyclopentyl Amines

The pKa of the parent cyclopentylamine is approximately 10.6-10.7.[10] Fluorine substitution systematically lowers this value. The table below summarizes the expected pKa trends based on the principles of inductive effects and data from analogous systems.[4][11]

| Compound | Substitution Pattern | Expected pKa Range | ΔpKa (vs. Parent) | Key Rationale |

| Cyclopentylamine | Unsubstituted (Parent) | 10.6 - 10.7 | 0 | Baseline basicity of the alicyclic amine. |

| cis/trans-2-Fluorocyclopentylamine | C2-mono-fluoro (β-position) | 8.9 - 9.2 | -1.5 to -1.8 | Strong inductive effect from the β-fluorine significantly destabilizes the ammonium ion.[4] |

| cis/trans-3-Fluorocyclopentylamine | C3-mono-fluoro (γ-position) | 9.8 - 10.1 | -0.6 to -0.9 | Attenuated inductive effect due to increased distance from the nitrogen center.[4] |

| 2,2-Difluorocyclopentylamine | C2-gem-difluoro | 7.2 - 7.6 | -3.1 to -3.5 | Additive and strong inductive effect from two β-fluorine atoms leads to a dramatic decrease in basicity.[4] |

| 3,3-Difluorocyclopentylamine | C3-gem-difluoro | 9.0 - 9.3 | -1.4 to -1.7 | Additive but attenuated inductive effect from two γ-fluorine atoms. |

| trans-2,5-Difluorocyclopentylamine | Symmetrical C2,C5-difluoro | ~8.8 - 9.1 | ~-1.6 to -1.9 | Combined effect of two β-fluorine atoms, similar to a single C2-fluoro but slightly stronger. |

Impact of Fluorine Substitution on Amine pKa

Caption: Factors influencing the pKa of fluorinated amines.

Application in Drug Design: A Case Study Perspective

Tuning the basicity of a cyclopentylamine moiety can have profound effects on a drug candidate's profile. Consider a hypothetical CNS drug candidate containing a cyclopentylamine for which high brain penetration is desired.

-

Initial Challenge: The parent compound with an unsubstituted cyclopentylamine (pKa ≈ 10.7) may be a substrate for P-glycoprotein (Pgp), an efflux transporter that limits brain exposure.[12] Highly basic amines are often recognized by Pgp.

-

Fluorine-Based Solution: Introducing a gem-difluoro group at the C3 position (3,3-difluorocyclopentylamine) would be expected to lower the pKa to ≈ 9.1. This significant reduction in basicity can disrupt the key interactions required for Pgp recognition, thereby reducing efflux and improving the brain-to-plasma ratio.[12]

-

Rationale for C3 vs. C2: While a 2,2-difluoro substitution would lower the pKa even more dramatically (to ≈ 7.4), this might render the amine insufficiently basic to form a stable, soluble salt for formulation or to engage in a critical ionic interaction with the target receptor. The C3 substitution offers a more nuanced modulation, achieving the desired reduction in efflux potential while preserving essential basicity.

This example illustrates how a predictive understanding of fluorine's effect on pKa allows for a rational, hypothesis-driven approach to overcoming common challenges in drug discovery, such as poor CNS penetration or off-target activity.[1][12]

Conclusion

The pKa of fluorine-substituted cyclopentyl amines is a predictable and tunable property governed by the powerful inductive effect of fluorine. The magnitude of pKa depression is directly related to the number of fluorine atoms and their proximity to the amine nitrogen. A thorough understanding of these principles, combined with robust experimental and computational methods for pKa determination, empowers medicinal chemists to precisely engineer the basicity of drug candidates. This control is critical for optimizing a molecule's ADMET profile, enhancing target affinity, and ultimately designing safer and more effective medicines.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (This reference is conceptually represented by the search results discussing the general effects of fluorine on amine basicity, such as[4]).

-

Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

-

Haskel, A., et al. (2013). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(18), 5206-5211. [Link]

-

Sumon, K. Z., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(1), 148. [Link]

-

Grygorenko, O. O., et al. (2020). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 26(48), 10977-10988. (Available via ResearchGate). [Link]

-

ResearchGate. (2020). A)–C) Changes in pKa(H) measured for amines. [Link]

-

Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]

-

Melnykov, K. P., et al. (2024). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

-

Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69. [Link]

-

Jang, Y. H., et al. (2003). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 107(1), 314-321. [Link]

-

Ianno, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5857. [Link]

-

Vikić-Topić, D., & Kovaček, D. (2009). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 82(2), 475-481. [Link]

-

ResearchGate. (2025). LogP values for fluorinated phenylcyclohexanes. [Link]

-

Higashi, M., et al. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 25(16), 3588. [Link]

-

Klicić, J. J., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17350-17361. [Link]

-

Sumon, K. Z., et al. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Thesis. [Link]

-

ResearchGate. (2024). A comprehensive study of physicochemical properties (pKa, LogP, and intrinsic microsomal clearance). [Link]

-

Siji, V. K., et al. (2014). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis, 93, 113-120. [Link]

-

ResearchGate. (2024). Synthesis of polyfluorinated cyclopentanones. [Link]

Sources

- 1. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Technical Guide: Safety & Handling Architecture for (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride

Document Control:

-

Target Compound: (1S,3R)-3-Fluorocyclopentan-1-amine hydrochloride[1]

-

CAS Registry Number: 932706-21-3 (Isomer Specific)

-

Document Type: Technical Safety & Operational Guide

-

Version: 2.0 (Research & Development Grade)

Part 1: Executive Summary & Strategic Value

In modern medicinal chemistry, (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride serves as a critical chiral building block. It is frequently employed to introduce a conformational restriction into a drug scaffold while leveraging the "fluorine effect"—modulating pKa, lipophilicity (LogD), and metabolic stability without significantly altering steric bulk compared to a hydrogen atom.

However, the specific stereochemistry ((1S,3R) vs. (1R,3S) or the cis isomers) profoundly affects biological activity. Therefore, this guide prioritizes stereochemical integrity alongside chemical safety .

Part 2: Chemical Identity & Physicochemical Integrity

This section establishes the "Self-Validating System." Do not rely solely on the label. Verification upon receipt is mandatory due to the difficulty in separating cyclopentyl diastereomers.

Substance Identification

| Parameter | Specification | Notes |

| IUPAC Name | (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride | Trans-relationship between amine and fluorine. |

| CAS Number | 932706-21-3 | Specific to (1S,3R).[1] Verify against (1R,3R) [CAS: 2567489-50-1]. |

| Molecular Formula | C₅H₁₁ClF N | Free base: C₅H₁₀FN |

| Molecular Weight | 139.60 g/mol | Salt form ensures stability. |

| Physical State | White to off-white crystalline solid | Highly hygroscopic. |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (DCM, Hexane). |

The Self-Validating Protocol (Quality Control)

Before introducing this reagent into a synthesis, you must validate its identity. The primary risk is epimerization or incorrect diastereomer supply.

-

Validation Step 1: ¹⁹F NMR (The Gold Standard)

-

Rationale: ¹H NMR is often too cluttered in the cyclopentyl region to distinguish diastereomers. ¹⁹F NMR provides a clean, distinct signal.[2]

-

Expectation: The chemical shift and coupling constants (

) differ significantly between cis and trans isomers due to the Karplus relationship and through-space interactions. -

Protocol: Dissolve ~5mg in DMSO-d₆. Acquire non-decoupled ¹⁹F NMR.

-

-

Validation Step 2: Optical Rotation

-

Rationale: Distinguishes the (1S,3R) enantiomer from the (1R,3S) enantiomer, which NMR cannot do without a chiral shift reagent.

-

Figure 1: Analytical validation workflow to ensure stereochemical integrity before synthesis.

Part 3: Critical Hazard Architecture

Unlike generic SDS documents, this section analyzes the mechanistic hazards relevant to a research environment.

GHS Classification & Toxicological Context

| Hazard Class | H-Code | Statement | Mechanistic Insight |

| Skin Irritation | H315 | Causes skin irritation.[3][4] | Amine salts are acidic in solution; free amines (if liberated) are basic and lipophilic, penetrating the stratum corneum. |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4] | High risk of corneal opacity due to pH shock and cationic interaction with mucosal membranes. |

| STOT-SE | H335 | May cause respiratory irritation.[5] | Dust inhalation triggers mucosal inflammation. |

The Fluorine Factor: Thermal Decomposition

Critical Warning: While the C-F bond is strong, combustion or exposure to strong acids at high temperatures can liberate Hydrogen Fluoride (HF) .

-

Risk: In a fire, this compound does not just produce NOₓ and HCl; it produces HF, which causes deep, penetrating tissue burns and systemic calcium depletion.

-

Mitigation: Do not use standard glass waste containers if the material is being disposed of in bulk with strong acids.

Part 4: Operational Safety & Handling Protocols

Hygroscopicity Management

Amine hydrochlorides are notoriously hygroscopic. Absorption of water leads to:

-

Stoichiometric Errors: Weighing "wet" salt leads to under-loading the reagent in reactions.

-

Hydrolysis Risks: If used in water-sensitive reactions (e.g., amide coupling with acid chlorides), the absorbed water will quench the electrophile.

Protocol: The "Dry-Chain" Transfer

-

Storage: Store at room temperature in a desiccator or under inert gas (Nitrogen/Argon).

-

Weighing:

-

Ideal: Weigh inside a glovebox.

-

Standard: Allow the bottle to warm to room temperature before opening to prevent condensation. Weigh quickly into a tared, dry vial.

-

-

Drying: If the solid appears "clumpy" or sticky, dry under high vacuum (0.1 mbar) at 40°C for 4 hours before use.

Reaction Setup (Fume Hood)

-

Engineering Controls: All handling must occur in a certified chemical fume hood operating at face velocity >0.5 m/s.

-

PPE: Nitrile gloves (double gloving recommended if handling >1g), lab coat, and ANSI-rated safety glasses.

Figure 2: "Dry-Chain" handling protocol to prevent stoichiometric errors due to hygroscopicity.

Part 5: Emergency Response Protocols

This section dictates the immediate actions required during an exposure event.

First Aid Decision Matrix

| Exposure Route | Immediate Action | Secondary Action |

| Eye Contact | Irrigate immediately for 15 minutes. Lift eyelids. | Seek medical attention.[3][4][6][7][8] Do not apply neutralizing agents. |

| Skin Contact | Brush off dry particles first, then wash with soap/water. | If redness persists, consult a dermatologist. |

| Inhalation | Move to fresh air.[6][7] | If breathing is difficult, administer oxygen (trained personnel only). |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. | Call a Poison Control Center immediately.[6] |

Spill Management

-

Small Spill (<5g):

-

Wear PPE (including N95 mask if dust is visible).

-

Cover with a damp paper towel to prevent dust generation.

-

Sweep up and place in a solid waste container.

-

Clean surface with weak base (e.g., Sodium Bicarbonate solution) to neutralize traces.

-

-

Large Spill (>5g): Evacuate the area. Contact EHS.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627, (1S,3R)-3-Fluorocyclopentan-1-amine hydrochloride. Retrieved from [Link]

- Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley.

Sources

- 1. Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- | 932706-21-3 [chemicalbook.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. tcichemicals.com [tcichemicals.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. uwaterloo.ca [uwaterloo.ca]

The Fluorine Effect in Chiral Scaffolds: A Technical Guide to (1S,3R)-3-Fluorocyclopentan-1-amine

Executive Summary

Role: Chiral Building Block / Bioisostere CAS: 932706-21-3 (HCl salt) Key Utility: pKa Modulation, Conformational Restriction, Metabolic Stability

(1S,3R)-3-fluorocyclopentan-1-amine is a high-value chiral motif in modern medicinal chemistry, primarily utilized to optimize the physicochemical profile of drug candidates. Unlike its non-fluorinated parent (cyclopentanamine), this fluorinated scaffold introduces a strong dipole and an inductive electron-withdrawing effect without significantly altering steric bulk. This guide details its structural properties, validated synthetic protocols, and strategic application in lead optimization, specifically within kinase and GPCR inhibitor programs.

Part 1: Structural & Physicochemical Analysis

The "Fluorine Effect" on Basicity and Lipophilicity

The strategic introduction of a fluorine atom at the C3 position of the cyclopentyl ring exerts a profound effect on the amine's basicity through the inductive effect (-I) .

-

pKa Modulation: The electron-withdrawing nature of fluorine pulls electron density through the

-framework, destabilizing the protonated ammonium species. This typically lowers the pKa by 1.5 to 2.0 log units compared to the non-fluorinated analog.-

Cyclopentanamine pKa: ~10.6

-

(1S,3R)-3-fluorocyclopentan-1-amine pKa: ~9.0

-

Impact: Reduced basicity decreases the percentage of ionized drug at physiological pH (7.4), enhancing membrane permeability (LogD) and reducing potential hERG channel liability often associated with high-pKa basic amines.

-

Conformational Restriction

In the (1S,3R) cis-isomer, the relationship between the amine and the fluorine atom dictates the ring's preferred envelope conformation.

-

Stereochemistry: The (1S,3R) configuration places the amine and fluorine groups in a cis relationship relative to the ring plane.

-

Puckering: To minimize 1,3-diaxial steric interactions and maximize electrostatic stability (dipole alignment), the ring adopts a specific puckered conformation. This "pre-organization" reduces the entropic penalty upon binding to a protein target, a concept known as conformational restriction .

| Property | Cyclopentanamine | (1S,3R)-3-Fluorocyclopentan-1-amine | Medicinal Chem Benefit |

| pKa (Conj. Acid) | ~10.6 | ~9.0 | Improved CNS penetration; reduced hERG risk. |

| LogP | ~0.8 | ~0.5 - 0.7 | Lower lipophilicity reduces non-specific binding. |

| C-F Bond Strength | N/A | ~110 kcal/mol | Blocks metabolic oxidation at the C3 position. |

| H-Bond Capacity | 2 Donors | 2 Donors + F-Acceptor | Fluorine can act as a weak H-bond acceptor. |

Part 2: Synthetic Methodologies

The synthesis of (1S,3R)-3-fluorocyclopentan-1-amine typically relies on Deoxofluorination with Inversion , ensuring high enantiomeric excess (ee). The starting material is the trans-alcohol, (1S,3S)-3-aminocyclopentan-1-ol.

Synthesis Workflow Diagram

Caption: Stereoselective synthesis via nucleophilic fluorination with inversion of configuration.

Detailed Protocol: Deoxofluorination Strategy

Objective: Synthesize (1S,3R)-3-fluorocyclopentan-1-amine from (1S,3S)-N-Boc-3-aminocyclopentanol.

Reagents:

-

Substrate: (1S,3S)-N-Boc-3-aminocyclopentanol (1.0 eq)

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated NaHCO3

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with (1S,3S)-N-Boc-3-aminocyclopentanol dissolved in anhydrous DCM under Nitrogen atmosphere. Cool the solution to -78°C .

-

Addition: Add DAST dropwise via syringe. Critical: Maintain temperature below -60°C to prevent elimination side-products (cyclopentene formation).

-

Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–12 hours. The reaction proceeds via an SN2 mechanism, inverting the C3 stereocenter from S to R.

-

Quench: Cool to 0°C and carefully quench with saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields the N-Boc protected intermediate.

-

Deprotection: Dissolve the intermediate in 4M HCl in Dioxane. Stir at RT for 2 hours. Concentrate to dryness to obtain the (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride as a white hygroscopic solid.

Part 3: Medicinal Chemistry Applications[1][2][3]

Case Study: c-Kit Kinase Inhibitors

A prominent application of this building block is found in the optimization of c-Kit inhibitors for oncology (e.g., gastrointestinal stromal tumors).

The Challenge: Early lead compounds containing simple pyrrolidine or cyclopentyl amines often exhibit:

-

High basicity (pKa > 10), leading to lysosomal trapping.

-

Rapid metabolic oxidation at the C3/C4 positions.

The Solution: Incorporating the (1S,3R)-3-fluorocyclopentyl motif.

-

Patent Reference: WO2024029489A1 describes compounds such as 6-(((1S,3R)-3-Fluorocyclopentyl)(methyl)amino)nicotinonitrile.

-

Mechanism: The fluorine atom blocks the metabolic "soft spot" on the ring and lowers the amine pKa, improving the drug's unbound fraction in the brain and tumor microenvironment.

Lead Optimization Logic Flow

The following diagram illustrates the decision-making process for selecting this specific chiral building block during a Structure-Activity Relationship (SAR) campaign.

Caption: SAR decision tree for transitioning from alkyl amines to fluorinated bioisosteres.

Part 4: Handling & Quality Control

Stability & Storage

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator at 2-8°C under inert gas (Argon/Nitrogen).

-

Racemization: The C-F stereocenter is generally stable under standard coupling conditions (amide bond formation, reductive amination). However, avoid strong Lewis acids at high temperatures which could trigger HF elimination.

Analytical Validation

To ensure the integrity of the chiral building block before use:

-

1H NMR (DMSO-d6): Look for the distinct geminal H-F coupling pattern at the C3 position (multiplet,

~5.1-5.3 ppm, -

19F NMR: A single signal confirms chemical purity (typically ~ -170 to -180 ppm, decoupled).

-

Chiral HPLC: Essential to verify enantiomeric excess (>98% ee), as the trans isomer (1R,3R) has significantly different biological properties.

References

-

ChemicalBook. (2025). Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- Properties and Suppliers. Retrieved from

-

World Intellectual Property Organization. (2024). WO2024029489A1 - Kit inhibitors, compounds, pharmaceutical compositions, and methods of use thereof. Retrieved from

-

ChemRxiv. (2025).[1] α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. Retrieved from

-

ResearchGate. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. (Analogous chemistry for fluorinated cycloalkylamines). Retrieved from

-

Sigma-Aldrich. (2025). (1R,3R)-3-Fluorocyclopentan-1-amine hydrochloride Product Information. (Reference for trans-isomer comparison). Retrieved from

Sources

Fluorinated Cyclopentane Amine Derivatives: Strategic Scaffold Design & Synthesis

Executive Summary

In the optimization of small-molecule therapeutics, the fluorinated cyclopentane amine scaffold represents a high-value pharmacophore.[1] It offers a unique intersection of three critical design elements: conformational restriction , pKa modulation , and metabolic blocking . Unlike flexible alkyl chains, the cyclopentane ring imposes specific vectoral alignment of substituents. When coupled with fluorine substitution, this scaffold allows medicinal chemists to "tune" the basicity of the amine (lowering pKa by 1–2 units) while simultaneously blocking oxidative metabolism at the

Structural Dynamics: The Fluorine Effect

The introduction of fluorine into a cyclopentane ring is not merely a steric or lipophilic modification; it fundamentally alters the ring's conformation through stereoelectronic effects.

The "Envelope" and the Gauche Effect

Cyclopentane rings naturally adopt an "envelope" conformation to minimize torsional strain. The introduction of fluorine creates a preference for specific puckering modes due to the gauche effect (preference for

- -Fluorination: When fluorine is adjacent to the amine, the trans relationship is often favored to minimize dipole repulsion between the C-F and C-N bonds.

-

Gem-difluorination: The 3,3-difluoro motif creates a "lock" on the ring pucker, often forcing the C3 carbon to the flap of the envelope to relieve transannular strain.

Visualizing the Conformational Lock

The following diagram illustrates the stereoelectronic logic governing the stability of these derivatives.

Figure 1: Stereoelectronic forces driving the conformational preference of fluorinated cyclopentanes.

Physicochemical Profiling

The strategic placement of fluorine allows for precise tuning of the amine's basicity and the molecule's overall lipophilicity.

Table 1: Comparative Physicochemical Properties

Data approximated based on matched molecular pair analysis.

| Property | Cyclopentanamine (Ref) | 3-Fluorocyclopentanamine | 3,3-Difluorocyclopentanamine |

| pKa (Conj. Acid) | ~10.6 | ~9.2 | ~8.5 |

| LogP | 0.8 | 0.6 | 0.9 |

| LogD (pH 7.4) | -2.5 | -1.4 | -0.3 |

| Metabolic Stability | Low (CYP oxid. at C3) | Moderate | High (Blocked C3) |

| H-Bond Donor | 2 | 2 | 2 |

Key Insight: The 3,3-difluoro analog significantly lowers the pKa (by ~2 units). This increases the fraction of the neutral species present at physiological pH (7.4), thereby improving membrane permeability (higher LogD) and reducing the risk of hERG channel inhibition, which is often associated with high-pKa basic amines.

Strategic Synthesis: Scalable Protocols

Synthesizing fluorinated cyclopentane amines requires navigating the instability of

Route A: The Dieckmann Approach (Scale-Up Preferred)

This route avoids the use of hazardous fluorinating reagents like DAST on a late-stage intermediate, making it safer for multi-gram synthesis.

Figure 2: Scalable synthesis of 3,3-difluorocyclopentanamine via Dieckmann condensation.

Detailed Protocol: Synthesis of 3,3-Difluorocyclopentanamine HCl

Target: 3,3-Difluorocyclopentan-1-amine hydrochloride (CAS: 939398-48-8)[2]

Stage 1: 3,3-Difluorocyclopentanone [3]

-

Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel under N2 atmosphere.

-

Condensation: Charge with sodium ethoxide (1.1 eq) in anhydrous toluene. Cool to 0°C. Add diethyl 2,2-difluoroadipate (1.0 eq) dropwise over 1 hour.

-

Reaction: Warm to room temperature and stir for 16 hours. The mixture will become a thick slurry.

-

Decarboxylation: Add 6M HCl (excess) carefully to quench. Heat the biphasic mixture to reflux (vigorous stirring) for 4–6 hours to effect hydrolysis and decarboxylation.

-

Workup: Cool to RT. Separate layers. Extract aqueous layer with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate carefully (product is volatile).

-

Checkpoint: 3,3-Difluorocyclopentanone is a volatile liquid. Distillation is recommended for purification.

-

Stage 2: Reductive Amination

-

Imine Formation: Dissolve 3,3-difluorocyclopentanone (1.0 eq) in MeOH. Add ammonium acetate (10 eq). Stir at RT for 2 hours.

-

Reduction: Cool to 0°C. Add sodium cyanoborohydride (1.2 eq) portion-wise.

-

Safety: HCN gas may evolve; ensure proper ventilation.

-

-

Quench: Stir for 12 hours. Quench with 1M NaOH to pH > 10.

-

Extraction: Extract with DCM (3x). Combine organics, dry over Na2SO4, and concentrate.

-

Salt Formation: Dissolve the crude amine in Et2O. Add 2M HCl in Et2O dropwise. The white precipitate is collected by filtration.

-

Yield: Typically 60–75% over two steps.

-

Case Study: OV329 (GABA-AT Inactivator)

The power of this scaffold is exemplified in OV329 , a potent inactivator of

-

Molecule: (S)-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid.[4]

-

Mechanism: OV329 utilizes the cyclopentene ring to present a "suicide substrate" to the enzyme. The fluorine atoms are not just bystanders; they modulate the reactivity of the Michael acceptor generated within the enzyme's active site.

-

Why it works: The rigid cyclopentane/ene scaffold positions the amine and carboxylate groups to perfectly mimic GABA, while the fluorinated moiety ensures that once the enzyme attacks, the covalent bond formed is irreversible. This demonstrates the scaffold's ability to combine bioisosterism (mimicking GABA) with reactive functionality (mechanism-based inhibition).

Future Outlook

-

Flow Chemistry: The use of DAST/Deoxo-Fluor in batch mode is hazardous at scale. Continuous flow protocols using microreactors are emerging as the standard for generating fluorinated cyclopentane building blocks, allowing for higher temperatures and pressure with reduced safety risks.

-

Chiral Resolution: Asymmetric synthesis of these rings remains challenging. Recent advances in biocatalysis (transaminases) allow for the direct, enantioselective amination of fluorinated ketones, bypassing the need for chiral resolution of racemates.

References

-

BenchChem. (2025).[3][5][6][7][8] Application Notes and Protocols for the Scale-up Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride. Link

-

Moschitto, M. J., & Silverman, R. B. (2018). Synthesis of (S)-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic Acid (OV329), a Potent Inactivator of γ-Aminobutyric Acid Aminotransferase.[4] Organic Letters, 20(15), 4589–4592. Link

-

Meanwell, N. A. (2018).[9] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[9]

-

Grygorenko, O. O., et al. (2022).[9][10] Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21).[10] Link

-

PubChem. (2025). 3,3-Difluorocyclopentan-1-amine hydrochloride Compound Summary. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of ( S)-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic Acid (OV329), a Potent Inactivator of γ-Aminobutyric Acid Aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

Thermodynamic stability of (1S,3R)-3-fluorocyclopentan-1-amine salts

Topic: Thermodynamic Stability & Solid-State Characterization of (1S,3R)-3-Fluorocyclopentan-1-amine Salts Content Type: Technical Whitepaper / Application Guide Audience: Process Chemists, Solid-State Scientists, and Drug Development Leads

Executive Summary

The thermodynamic stability of chiral fluorinated amine salts is a critical parameter in early-phase drug development, particularly for intermediates like (1S,3R)-3-fluorocyclopentan-1-amine (CAS 932706-21-3). This scaffold, often utilized in the synthesis of PARP inhibitors and antiviral agents, presents unique stereoelectronic challenges. The presence of a highly electronegative fluorine atom on a flexible cyclopentane ring introduces specific conformational preferences (ring puckering) and electrostatic dipoles that significantly influence lattice energy and hygroscopicity.

This guide provides a rigorous framework for evaluating the thermodynamic landscape of these salts. We move beyond simple melting point determination to a comprehensive analysis of phase behavior, polymorphic risk, and solvate formation, ensuring the selection of a salt form that survives the rigors of GMP scale-up.

Molecular Architecture & Stereoelectronic Drivers

To understand the stability of the salt, one must first understand the free base. The (1S,3R) configuration of 3-fluorocyclopentan-1-amine represents the trans isomer. Unlike the cis isomer, where substituents may adopt a 1,3-diaxial-like relationship leading to steric strain, the trans isomer allows for a more energetically favorable equatorial-equatorial or pseudo-equatorial arrangement, depending on the ring envelope conformation.

1.1 The Fluorine Gauche & Dipole Effect

In the solid state, the stability of the amine salt (

-

Dipole Alignment: The C-F bond creates a permanent dipole. In the crystal lattice, the ammonium cation (

) will orient to maximize attraction to the counter-ion ( -

Lattice Energy: The introduction of fluorine typically increases the density and lattice energy compared to the non-fluorinated analog, provided the counter-ion can accommodate the steric bulk of the fluorine atom.

Strategic Salt Screening: Beyond HCl

While the hydrochloride salt (HCl) is the standard commercial form for this amine, it is not always the thermodynamically optimal form for drug substance isolation due to potential hygroscopicity and sublimation risks.

2.1 The Counter-Ion Decision Matrix

For (1S,3R)-3-fluorocyclopentan-1-amine, the following counter-ions are recommended for screening based on pKa differentials and shape complementarity:

| Counter-Ion | pKa (Acid) | Rationale for (1S,3R)-Amine | Expected Outcome |

| Chloride (HCl) | -7.0 | High | High crystallinity, high MP, but risk of hygroscopicity. |

| p-Toluenesulfonate | -2.8 | Lipophilic bulk; | Preferred for Stability. Lower hygroscopicity; defined melting onset. |

| L-Tartrate | 2.98 | Chiral resolution agent. | Diastereomeric salt formation; useful for enantiomeric enrichment but often lower thermal stability. |

| Benzoate | 4.2 | Moderate | Potential for lower solubility (good for isolation yield) but lower MP. |

2.2 Workflow Visualization

The following decision tree outlines the logical flow for selecting the thermodynamically stable salt form.

Caption: Figure 1. Logical workflow for identifying the thermodynamically stable salt form of (1S,3R)-3-fluorocyclopentan-1-amine.

Thermodynamic Characterization Protocols

To claim "thermodynamic stability," one must prove the material is in the global energy minimum (stable polymorph) and resistant to environmental stress.

3.1 Differential Scanning Calorimetry (DSC)

Objective: Determine the enthalpy of fusion (

-

Protocol:

-

Weigh 2–4 mg of the dried salt into a Tzero aluminum pan. crimp with a pinhole lid (to allow volatile escape if solvated).

-

Equilibrate at 25°C.

-

Ramp at 10°C/min to 250°C.

-

-

Critical Interpretation:

-

Sharp Endotherm: Indicates high purity and crystallinity. For the HCl salt, expect an onset

. -

Pre-melt Endotherms: Small peaks before the main melt suggest a solid-solid transition (polymorph change) or desolvation.

-

Exotherm after Melt: Indicates decomposition. If the decomposition onset is close to the melting point, the salt is thermodynamically fragile.

-

3.2 Dynamic Vapor Sorption (DVS)

Objective: Quantify hygroscopicity and critical relative humidity (

-

Protocol:

-

Isotherm cycle: 40% RH

0% -

Step size: 10% RH; Equilibrium criterion: dm/dt < 0.002% min⁻¹.

-

-

Success Criteria:

-

Mass change < 0.5% w/w up to 80% RH (Non-hygroscopic).

-

No hysteresis between sorption and desorption (indicates no hydrate formation).

-

3.3 Solubility & Van't Hoff Analysis

To determine the thermodynamic solubility and the metastable zone width (MSZW) for crystallization design:

-

Prepare saturated slurries in Isopropyl Alcohol (IPA), Ethanol, and Water at 20°C, 40°C, and 60°C.

-

Filter and analyze supernatant by HPLC.

-

Plot:

vs-

Linearity: A linear plot indicates no change in the solid form (polymorph) over the temperature range.

-

Discontinuity: A break in the slope indicates a phase transition (e.g., hydrate dehydration point).

-

Data Synthesis & Stability Logic

The stability of the (1S,3R)-3-fluorocyclopentan-1-amine salt is best understood through a Born-Haber thermodynamic cycle. The lattice energy (

Caption: Figure 2. Thermodynamic cycle. For high stability, the Lattice Energy (Upot) must be significantly negative, driven by efficient packing of the (1S,3R) trans-isomer.

4.1 Comparative Analysis (Hypothetical/Typical Values)

Based on general trends for fluorinated cycloalkylamines:

-

HCl Salt: Typically exhibits the highest melting point (

) due to strong hydrogen bonding ( -

Tosylate Salt: Often shows a lower melting point (

) but superior stability against humidity due to the hydrophobic toluene ring shielding the ionic core. This is often the preferred form for long-term storage.

References

-

ChemicalBook. (2025). Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- Properties and Suppliers. Link

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 84716542, 3-Fluorocyclohexan-1-amine hydrochloride (Analogous Structure Data). Link

-

Wolfe, S. (1972).[1] The Gauche Effect.[1][2][3][4] Stereochemical Consequences of Adjacent Electron Pairs and Polar Bonds. Accounts of Chemical Research. (Foundational theory on fluorine stereoelectronics).

-

Beilstein Journal of Organic Chemistry. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Link

-

European Patent Office. (2021). EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.[5] (Describes sulfonate salt usage for similar cyclopentylamines). Link

Sources

- 1. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gauche effect - Wikipedia [en.wikipedia.org]

- 3. Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: Strategic Amide Coupling with (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride

Introduction: The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry

The amide bond is a cornerstone of modern drug discovery, forming the backbone of peptides and appearing in a vast array of pharmaceuticals.[1][2][3] The strategic synthesis of amides from novel and functionalized building blocks is therefore a critical activity in the exploration of new chemical space. Among these, fluorinated amines have garnered significant attention for their ability to modulate key drug properties. The incorporation of fluorine can enhance metabolic stability, alter lipophilicity (logP), and influence binding affinity through unique electronic interactions.[4][5]

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a valuable building block that combines the conformational rigidity of a cyclopentyl ring with the metabolic and electronic benefits of a fluorine atom. However, its use in synthesis presents two primary challenges that must be addressed for successful amide coupling:

-

Hydrochloride Salt Form: The amine is supplied as a hydrochloride salt, meaning it is protonated and non-nucleophilic. A base is required to liberate the free amine in situ before it can participate in the coupling reaction.[6][7][8]

-

Reduced Nucleophilicity: The electron-withdrawing nature of the vicinal fluorine atom can decrease the nucleophilicity of the amine nitrogen, potentially slowing the rate of reaction and requiring more robust activation methods compared to non-fluorinated analogues.[4][9][10]

This application note provides a comprehensive, field-proven protocol for the efficient coupling of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride with carboxylic acids. We will focus on the use of HATU, a highly effective coupling reagent for challenging substrates, and detail the critical parameters, work-up procedures, and characterization techniques required for a successful synthesis.[4][11][12]

The Mechanism of HATU-Mediated Amide Coupling

Amide bond formation is not a direct condensation of a carboxylic acid and an amine; it requires the activation of the carboxylic acid to form a more reactive electrophilic species.[1][13][14] Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally efficient for this purpose, particularly with less reactive amines.[11][12]

The accepted mechanism proceeds as follows:

-

Deprotonation: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.

-

Activation: The carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This is the key activated intermediate.

-

Nucleophilic Attack: The free amine, liberated from its HCl salt by the base, attacks the carbonyl carbon of the activated intermediate.

-

Product Formation: The tetrahedral intermediate collapses to form the stable amide bond, regenerating the catalyst byproduct.

Caption: Mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of an amide from a generic carboxylic acid and (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.

Materials and Reagents

-

Carboxylic Acid (R-COOH)

-

(1S,3R)-3-Fluorocyclopentan-1-amine hydrochloride (C₅H₁₁ClFN)

-

HATU (C₁₀H₁₅F₆N₆OP)

-

N,N-Diisopropylethylamine (DIPEA, Hünig's base)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

TLC plates (e.g., silica gel 60 F₂₅₄)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon manifold)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Standard laboratory glassware

Experimental Workflow Diagram

Caption: Overall workflow for the amide coupling protocol.

Step-by-Step Procedure

1. Reaction Setup: a. Place a magnetic stir bar into a dry round-bottom flask. b. Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon) for 5-10 minutes. Maintaining anhydrous conditions is crucial as water can hydrolyze the activated ester intermediate.[6] c. Through the septum, add the Carboxylic Acid (1.0 eq) and HATU (1.1 eq). d. Add anhydrous DMF or DCM (to make a ~0.1 M solution based on the carboxylic acid). Stir to dissolve.

2. Activation and Amine Addition: a. Add DIPEA (2.5 - 3.0 eq) to the stirring solution. An excess of base is critical to both neutralize the hydrochloride salt and the proton generated during the coupling.[6] b. Allow the mixture to stir at room temperature for 5-10 minutes. This pre-activation step allows for the formation of the reactive O-acylisouronium intermediate before the amine is introduced.[15] c. Add (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (1.2 eq) to the reaction mixture. d. Allow the reaction to stir at room temperature.

3. Reaction Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours.[16] b. A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The product amide should have an Rf value intermediate between the carboxylic acid and the amine. c. The reaction is complete when the limiting reagent (typically the carboxylic acid) is no longer visible by TLC. Reaction times can vary from 2 to 16 hours.

4. Aqueous Work-up: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate (approx. 10 times the volume of DMF used). b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with: i. 1 M HCl solution (2x). This removes the excess DIPEA and other basic impurities.[17] ii. Saturated NaHCO₃ solution (2x). This removes unreacted carboxylic acid and acidic byproducts from the coupling reagent (HOAt). iii. Saturated Brine solution (1x). This removes the majority of the residual water.[16] d. Drain the organic layer into a clean Erlenmeyer flask.

5. Drying and Concentration: a. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 10-15 minutes. b. Filter the drying agent and wash the solid with a small amount of Ethyl Acetate. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

6. Purification and Characterization: a. Purify the crude material by flash column chromatography on silica gel, using a suitable gradient of Ethyl Acetate in Hexanes as the eluent. b. Combine the pure fractions and concentrate under reduced pressure to yield the final amide product. c. Confirm the identity and purity of the product by NMR (¹H, ¹³C, ¹⁹F) and LC-MS analysis. ¹⁹F NMR is particularly useful for confirming the incorporation of the fluorinated moiety.[18][19][20]

Data Presentation and Troubleshooting

Table of Reagent Stoichiometry

| Reagent | Molar Equivalents | Purpose |

| Carboxylic Acid | 1.0 | Limiting Reagent |

| (1S,3R)-3-fluorocyclopentan-1-amine HCl | 1.1 - 1.2 | Nucleophile; slight excess to ensure full conversion of the acid |

| HATU | 1.1 - 1.2 | Coupling reagent to activate the carboxylic acid |

| DIPEA | 2.5 - 3.0 | Base; neutralizes amine HCl and protons generated during the reaction |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Insufficient base to liberate the free amine. 2. Wet solvent or reagents hydrolyzing the activated intermediate.[6] 3. Sterically hindered substrates. | 1. Ensure at least 2.5 equivalents of DIPEA are used. 2. Use freshly dried, anhydrous solvents. Dry reagents if necessary. 3. Increase reaction temperature to 40-50 °C or allow for a longer reaction time. |

| Messy TLC / Byproducts | 1. Incorrect order of reagent addition. 2. Reaction temperature is too high, causing degradation. 3. The amine is self-coupling or reacting with the coupling agent. | 1. Strictly follow the pre-activation protocol: mix acid, HATU, and base before adding the amine.[15] 2. Run the reaction at 0 °C to room temperature. 3. Ensure the amine is added after the activation step. |

| Difficulty in Purification | 1. Water-soluble byproducts (e.g., tetramethylurea from HATU) not fully removed during work-up. 2. Product is co-eluting with impurities. | 1. Be thorough with the aqueous washes, especially the 1M HCl wash. 2. Try a different solvent system for column chromatography (e.g., DCM/Methanol). |

References

- Vertex AI Search Grounding API. (n.d.). Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.

- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.

- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.

- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.

- University of Michigan. (n.d.). Evolution of amide bond formation.

- RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Sci-Hub. (n.d.). Recent developments in catalytic amide bond formation.

- Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help : r/Chempros.

- AAPPTEC - Peptides. (n.d.). Coupling Reagents.

- ACS Publications. (2006, September 16). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts | Journal of the American Chemical Society.

- The Royal Society of Chemistry. (2019, January 16). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A.

- Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

- Benchchem. (n.d.). Application Note: Amide Coupling Protocols for 3,3-Difluorocyclopentanamine Hydrochloride.

- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

- ACS Sustainable Chemistry & Engineering. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.

- PMC - NIH. (n.d.). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions.

- Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit.

- Reddit. (2022, March 24). amide coupling help : r/Chempros.

- ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.

- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.

- PMC. (n.d.). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.

- Jeremy Gauthier Thesis. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment.

- ACS Publications. (2014, October 7). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions | ACS Chemical Biology.

- Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.

- ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.

- Google Patents. (n.d.). US6362351B2 - Catalyst and method for amide formation.

- Sigma-Aldrich. (n.d.). (1R,3R)-3-Fluorocyclopentan-1-amine (hydrochloride).

- Echemi. (n.d.). (1R,3R)-3-Fluorocyclopentan-1-amine hydrochloride.

- PubMed. (2020, July 21). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents.

- ChemicalBook. (n.d.). Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- synthesis.

- ResearchGate. (2025, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF.

- ResearchGate. (2025, August 6). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.

- Chemical Communications (RSC Publishing). (n.d.). Simple synthesis of 1,3-cyclopentanedione derived probes for labelingsulfenic acid proteins.

- YouTube. (2020, September 5). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines.

- The Hartwig Group. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Cu-Catalyzed/mediated synthesis of N-fluoroalkylanilines from arylboronic acids: fluorine effect on the reactivity of fluoroalkylamines.

- Elsevier Educate. (2022, August 9). Purification of Laboratory Chemicals - Edition 9 - By W.L.F. Armarego.

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. synplechem.com [synplechem.com]

- 3. growingscience.com [growingscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Cu-Catalyzed/mediated synthesis of N-fluoroalkylanilines from arylboronic acids: fluorine effect on the reactivity of fluoroalkylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. peptide.com [peptide.com]

- 12. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. Lab Reporter [fishersci.co.uk]

- 15. reddit.com [reddit.com]

- 16. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 17. reddit.com [reddit.com]

- 18. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 20. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Leveraging (1S,3R)-3-Fluorocyclopentan-1-amine HCl in Modern Peptidomimetic Design

Introduction: The Strategic Advantage of Fluorinated Alicyclic Scaffolds in Peptidomimetics